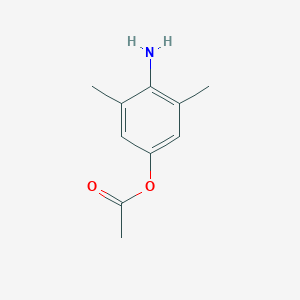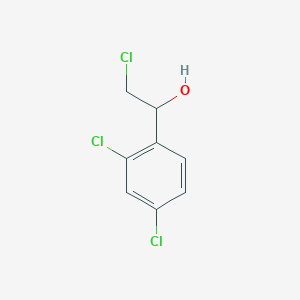
2,6-二氯萘
描述
2,6-Dichloronaphthalene is an organic compound with the molecular formula C10H6Cl2. It is a chlorinated derivative of naphthalene, characterized by the presence of two chlorine atoms at the 2 and 6 positions on the naphthalene ring. This compound is used in various chemical applications due to its unique properties.
科学研究应用
2,6-Dichloronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
2,6-Dichloronaphthalene is a synthetic compound that has been shown to have a cytotoxic effect on leukemia cells . .
Mode of Action
The cytotoxic effect of 2,6-Dichloronaphthalene on leukemia cells may be related to its ability to generate reactive oxygen species (ROS) and hydrogen peroxide . This suggests that the compound might interact with cellular components in a way that leads to oxidative stress, which can cause damage to cells and potentially lead to cell death.
Result of Action
2,6-Dichloronaphthalene has been shown to have a cytotoxic effect on leukemia cells . This suggests that the compound may induce cell death in these cells, potentially through mechanisms related to oxidative stress.
生化分析
Biochemical Properties
It is known that chlorinated naphthalenes can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the compound, including its size, shape, and electronic configuration .
Cellular Effects
These effects can include alterations in cell signaling pathways, changes in gene expression, and disruptions to cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of 2,6-Dichloronaphthalene in animal models .
Metabolic Pathways
The metabolic pathways involving 2,6-Dichloronaphthalene are not well-characterized .
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dichloronaphthalene can be synthesized through several methods. One common method involves the chlorination of naphthalene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of 2,6-Dichloronaphthalene often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The process includes the chlorination of naphthalene followed by purification steps such as distillation and recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions
2,6-Dichloronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form naphthalene derivatives with additional functional groups.
Reduction Reactions: Reduction of 2,6-Dichloronaphthalene can lead to the formation of partially or fully dechlorinated naphthalene.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products
Substitution: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation: Products include naphthoquinones and other oxygenated naphthalene derivatives.
Reduction: Products include partially or fully dechlorinated naphthalene.
相似化合物的比较
Similar Compounds
- 1,8-Dichloronaphthalene
- 2,3-Dichloronaphthalene
- 2,7-Dichloronaphthalene
Comparison
2,6-Dichloronaphthalene is unique due to the specific positioning of chlorine atoms, which influences its reactivity and applications. For example, 1,8-Dichloronaphthalene has chlorine atoms at different positions, leading to different chemical properties and reactivity. The specific arrangement in 2,6-Dichloronaphthalene makes it particularly useful in certain synthetic pathways and applications .
属性
IUPAC Name |
2,6-dichloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2/c11-9-3-1-7-5-10(12)4-2-8(7)6-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFUHBHONRJFHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870932 | |
| Record name | 2,6-Dichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2065-70-5 | |
| Record name | 2,6-Dichloronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2065-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthalene, 2,6-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002065705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, 2,6-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Dichloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key properties of naphthalene diimides derived from 2,6-Dichloronaphthalene that make them interesting for research?
A1: Naphthalene diimides synthesized from 2,6-Dichloronaphthalene exhibit several attractive properties:
- Tunable Optical Properties: By modifying the core substituents, researchers can fine-tune the absorption and emission wavelengths of these dyes across the visible spectrum. [] This tunability makes them suitable for applications like fluorescent labeling and energy transfer studies.
- High Fluorescence Quantum Yields: Some derivatives, particularly those with alkylamino substitutions at the naphthalene core, display impressive fluorescence quantum yields of up to 60%. [] This strong fluorescence is valuable for imaging and sensing applications.
- Versatility: These dyes can be further functionalized, allowing for the creation of complex structures like bichromophoric compounds. [] This versatility opens doors for designing tailored molecules with specific functionalities.
Q2: How does the substitution of chlorine atoms in 2,6-Dichloronaphthalene with amines impact the optical properties of the resulting naphthalene diimide dyes?
A2: Replacing the chlorine atoms in 2,6-Dichloronaphthalene with amines significantly influences the dyes' optical characteristics:
- Bathochromic Shift: Amino-substituted naphthalene diimides generally exhibit a red-shift in their absorption maxima compared to their non-substituted counterparts. This shift is attributed to the electron-donating nature of the amine groups. []
- Fluorescence Enhancement: Introducing alkylamino substituents at the naphthalene core can dramatically enhance the fluorescence quantum yields, reaching up to 60%. [] This enhancement is likely due to increased electron delocalization and reduced non-radiative decay pathways.
Q3: Can you elaborate on the use of 2,6-Dichloronaphthalene-derived naphthalene diimides in FRET studies?
A3: The tunable absorption and emission properties of these dyes make them well-suited for Förster Resonance Energy Transfer (FRET) studies. [] Researchers have successfully demonstrated FRET using a bichromophoric compound containing a red and a blue naphthalene diimide, both derived from 2,6-Dichloronaphthalene. [] This example highlights the potential of these dyes as donor-acceptor pairs for studying molecular interactions and distances in biological systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















